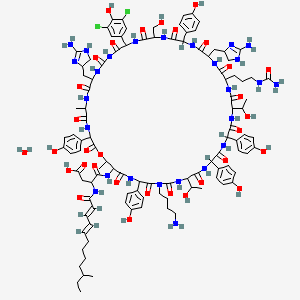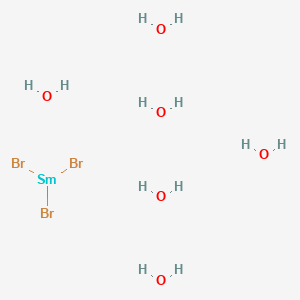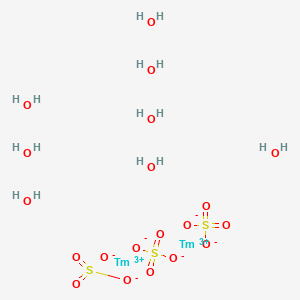
2,3-Difluoro-4-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-4-iodoaniline is a halogenated aromatic compound . It is used in the synthetic preparation of purine derivatives that are protein kinase modulators useful in treatment and prevention of protein kinase-mediated diseases .
Synthesis Analysis
The synthesis of 2,3-Difluoro-4-iodoaniline involves a stepwise alkylation of 3,5-difluoroaniline with ethyl bromoacetate and subsequent deamination with hydrochloric acid . Further details about the synthesis process can be found in the referenced documents .Molecular Structure Analysis
The molecular formula of 2,3-Difluoro-4-iodoaniline is C6H4F2IN. The InChI code is 1S/C6H4F2IN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2 .Chemical Reactions Analysis
The chemical reactions involving 2,3-Difluoro-4-iodoaniline are complex and can be found in the referenced documents .Physical And Chemical Properties Analysis
2,3-Difluoro-4-iodoaniline has a molecular weight of 255.01. It is a solid at room temperature. The boiling point is 65°C .Scientific Research Applications
Nephrotoxic Effects : Haloanilines like 4-iodoaniline demonstrate nephrotoxic potential in vitro, with varying effects depending on the specific haloaniline isomer used. For instance, 4-iodoaniline significantly reduces gluconeogenesis capacity at higher concentrations (Hong et al., 2000).
Synthesis of Benzoxazinones : Palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid chlorides leads to the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones, useful in organic chemistry (Larksarp and Alper, 1999).
Fluoroalkylated Indoles Synthesis : o-Iodoaniline derivatives are used in the synthesis of fluoroalkylated indoles, highlighting the role of fluorine in organic synthesis and drug development (Konno et al., 2004).
Formation of Protonated ortho-Quinonimide : Research on protonated 2-iodoaniline shows its reactivity with oxygen to form protonated ortho-quinonimide, providing insights into aromatic compound reactions (Errabelli et al., 2020).
Nonbonding Interactions in Anilines : Studies on halogeno aniline derivatives, such as 4-iodoaniline, demonstrate the impact of fluorine substitution on noncovalent interactions like hydrogen and halogen bonds, relevant in drug-protein interactions (Pietruś et al., 2021).
Neutral Anion Receptors : The use of difluoro-1H-pyrrole in creating neutral anion receptors with enhanced affinities for certain anions highlights the importance of fluorine in creating sensitive chemical sensors (Anzenbacher et al., 2000).
Carbonylation Reactions : The palladium-catalyzed carbonylation of 2-iodoaniline derivatives results in various compounds, demonstrating the versatility of these reactions in organic synthesis (Ács et al., 2006).
Iodine Transport in Geologic Media : Research on iodine species like 4-iodoaniline in geologic media informs environmental studies on the behavior of iodine, crucial for human health and nuclear safety (Hu et al., 2012).
Cycloaddition Reactions : Studies on cycloaddition reactions involving 1-iodoalkynes and difluorocarbene contribute to the development of novel organic compounds (Xu and Chen, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is often used as a building block in the synthesis of more complex molecules, and its specific targets can vary depending on the final structure of these molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 2,3-Difluoro-4-iodoaniline . For instance, it is recommended to store the compound at ambient temperature in a dark place .
properties
IUPAC Name |
2,3-difluoro-4-iodoaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2IN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFNMZVCKBKXJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673189 |
Source


|
| Record name | 2,3-Difluoro-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-iodoaniline | |
CAS RN |
1026989-94-5 |
Source


|
| Record name | 2,3-Difluoro-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoro-4-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,7-Dihydropyrrolo[2,3-f]indole](/img/structure/B576709.png)
![[(6S,7S,15R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B576710.png)


![N,N-Dimethyl-N'-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea](/img/structure/B576715.png)



